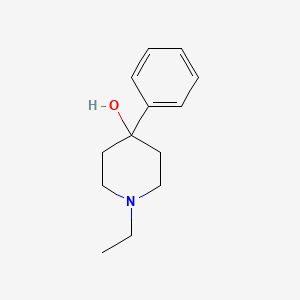

1-Ethyl-4-phenylpiperidin-4-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

1-ethyl-4-phenylpiperidin-4-ol |

InChI |

InChI=1S/C13H19NO/c1-2-14-10-8-13(15,9-11-14)12-6-4-3-5-7-12/h3-7,15H,2,8-11H2,1H3 |

InChI Key |

WKITVSDIUPQIOM-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCC(CC1)(C2=CC=CC=C2)O |

Origin of Product |

United States |

Synthesis and Reaction Mechanisms

Established Synthetic Pathways to 1-Ethyl-4-phenylpiperidin-4-ol and its Analogs

The synthesis of this compound and related structures is typically accomplished through multi-step sequences that allow for the methodical construction of the molecule. These pathways often begin with simpler, commercially available precursors.

The creation of 4-arylpiperidin-4-ol derivatives involves several strategic steps. A common and effective method is the Grignard reaction, which is used to introduce the aryl group at the C4 position of a piperidone precursor. researchgate.netresearchgate.net For the specific synthesis of this compound, this would involve reacting 1-ethyl-4-piperidone (B1582495) with a phenylmagnesium halide. This approach is a cornerstone for creating the quaternary carbon center bearing both a phenyl and a hydroxyl group. researchgate.net

Alternative strategies for synthesizing substituted piperidines include multi-component reactions, which offer atom economy by combining several reactants in a single operation. mdpi.com Additionally, various cyclization strategies are employed to form the piperidine (B6355638) ring itself, which can then be further functionalized. mdpi.comkcl.ac.uk

Table 1: Overview of Synthetic Strategies for Piperidine Derivatives

| Synthetic Strategy | Key Features | Precursors (Example) | Target Moiety |

|---|---|---|---|

| Grignard Reaction | Forms C-C bond; introduces aryl and hydroxyl groups simultaneously. researchgate.net | N-substituted piperidin-4-one, Phenylmagnesium bromide | 4-phenyl-4-hydroxypiperidine |

| Aza-Michael Addition | Atom-efficient method for forming the piperidine ring. kcl.ac.uknih.gov | Primary amines, Divinyl ketones | N-substituted 4-piperidones |

| Reductive Amination | Forms C-N bonds to build or functionalize the piperidine ring. mdpi.com | Amines, Aldehydes/Ketones | Substituted piperidines |

| Radical Cyclization | Forms the heterocyclic ring via radical intermediates. mdpi.com | Haloalkynes | N-containing heterocycles |

This table provides a summary of common synthetic methodologies used to construct substituted piperidine rings, which are applicable to the synthesis of this compound and its analogs.

The piperidine moiety is a common structural motif found in numerous bioactive compounds. kcl.ac.ukmdpi.com Its synthesis can be achieved through various cyclization reactions. Intramolecular cyclization is a key method where the substrate already contains the nitrogen source, and a new C-N or C-C bond is formed to close the ring. mdpi.com

One powerful technique is the aza-Michael reaction, or more specifically, a double aza-Michael addition, which can be used to construct the piperidone ring system from primary amines and divinyl ketones. kcl.ac.uknih.gov Other methods include reductive amination cascades and radical cyclizations, which provide access to diverse piperidine structures. mdpi.com For instance, the iron-catalyzed reductive amination of ω-amino fatty acids can lead to the formation of the piperidine ring. mdpi.com These foundational methods create the piperidine core, which is essential for the subsequent introduction of specific substituents.

In the most direct synthesis of this compound, the ethyl group is typically present on the nitrogen atom of the piperidone precursor, such as 1-ethyl-4-piperidone. The phenyl group is then introduced, along with the C4-hydroxyl group, via a nucleophilic addition to the ketone. The Grignard reaction is highly suitable for this transformation, where a phenylmagnesium halide (e.g., phenylmagnesium bromide) attacks the carbonyl carbon of 1-ethyl-4-piperidone. researchgate.netresearchgate.net The subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol.

Alternatively, if starting with a different precursor like 4-phenylpiperidin-4-ol (B156043), the ethyl group can be introduced onto the piperidine nitrogen via nucleophilic substitution using an ethyl halide (e.g., ethyl bromide) in the presence of a base. smolecule.com This N-alkylation reaction is a common method for functionalizing the nitrogen atom of the piperidine ring. smolecule.com

Chemical Reactivity and Transformation Mechanisms of this compound

The chemical behavior of this compound is dictated by its functional groups: the tertiary alcohol, the tertiary amine within the piperidine ring, and the phenyl group.

The tertiary hydroxyl group at the C4 position is a key site for reactivity. While tertiary alcohols are generally poor leaving groups, they can be protonated under acidic conditions to form a good leaving group (water), leading to the formation of a stable tertiary carbocation. This intermediate can then be attacked by nucleophiles. However, a more common reaction for analogous piperidin-4-ols involves the hydroxyl group itself acting as a nucleophile. ambeed.com For this compound, the nitrogen atom can also act as a nucleophile in various transformations, such as alkylation to form quaternary ammonium (B1175870) salts. smolecule.com

The oxidation of this compound is challenging at the tertiary alcohol site without cleaving carbon-carbon bonds. Tertiary alcohols are resistant to oxidation under standard conditions that readily oxidize primary or secondary alcohols. However, the piperidine ring itself can be subject to oxidation. For instance, the metabolism of structurally related compounds can involve hydroxylation at various positions on the 4-phenylpiperidine (B165713) moiety. researchgate.net While direct oxidation of the C4-OH group is not typical, the oxidation of other parts of the molecule or analogs is well-documented. For example, related secondary piperidin-4-ols can be oxidized to the corresponding piperidin-4-ones. ambeed.com

Table 2: Summary of Chemical Reactivity

| Reaction Type | Functional Group Involved | Potential Products |

|---|---|---|

| Nucleophilic Substitution | Tertiary Hydroxyl (C4-OH), Piperidine Nitrogen | Substituted piperidines, Quaternary ammonium salts smolecule.com |

| Oxidation | Piperidine Ring, Phenyl Ring | Hydroxylated derivatives researchgate.net |

This table summarizes the principal chemical reactions that this compound can undergo, based on its constituent functional groups.

Alkylation Reactions

The synthesis of this compound can be achieved through the N-alkylation of its precursor, 4-phenylpiperidin-4-ol. This transformation is a nucleophilic substitution reaction where the secondary amine of the piperidine ring acts as a nucleophile, attacking an electrophilic ethylating agent, such as an ethyl halide. The reaction typically proceeds in the presence of a base to neutralize the acid formed during the reaction and to deprotonate the piperidine nitrogen, thereby increasing its nucleophilicity.

The general mechanism involves the lone pair of electrons on the nitrogen atom of the 4-phenylpiperidin-4-ol attacking the partially positive carbon atom of the ethyl group in the alkylating agent. This results in the formation of a new carbon-nitrogen bond and the displacement of a leaving group (e.g., a halide ion).

Several factors can influence the efficiency and outcome of this alkylation, including the choice of solvent, the nature of the base, the specific alkylating agent used, temperature, and reaction time. Research into the N-alkylation of analogous 4-aryl-4-piperidinol structures provides insight into the typical conditions employed for such syntheses.

Detailed research findings from various studies on the N-alkylation of 4-phenylpiperidin-4-ol and its derivatives are presented below, illustrating the range of conditions that can be applied.

One study demonstrated that the alkylation of a key piperidine precursor could be significantly accelerated, and the yield improved, by using microwave heating in acetonitrile (B52724) (ACN) with N,N-diisopropylethylamine (DIPEA) as the base. nih.gov Another common method involves refluxing the piperidinol precursor with the alkylating agent in a suitable solvent like ethanol (B145695) or acetone. For example, the synthesis of various derivatives was achieved by refluxing for 48 to 72 hours at 75 ºC. scispace.com

In other documented procedures, the alkylation of 4-(4-chlorophenyl)-piperidin-4-ol with an alkyl halide was conducted in 4-methyl-2-pentanone (B128772) as the solvent, using sodium carbonate as the base and potassium iodide as a reaction promoter. google.com This reaction required about 40 hours at a reflux temperature of approximately 117°C. google.com A variation of this method utilized a mixture of toluene (B28343) and 4-methyl-2-pentanone, which extended the reaction time to 72 hours at 110°C. google.com The use of potassium iodide is common in such reactions as it can convert an alkyl chloride or bromide to a more reactive alkyl iodide in situ. Alternative conditions have also been reported, such as using potassium bicarbonate or potassium hydroxide (B78521) in water. google.com

The choice of alkylating agent is also critical. While alkyl halides are common, other electrophiles can be used. For instance, (3-hydroxy-3,3-diphenyl)propyl p-toluenesulfonate has been used as an alkylating reagent in the presence of sodium carbonate in acetonitrile to achieve high yields. clockss.org However, the use of less reactive agents like propyl bromide has been noted to result in lower yields due to the formation of dipropylated byproducts. clockss.org

The following table summarizes various N-alkylation reactions on 4-aryl-4-piperidinol scaffolds based on published research findings.

Interactive Data Table: N-Alkylation of 4-Aryl-4-Piperidinol Scaffolds

| Precursor | Alkylating Agent | Base | Solvent(s) | Conditions | Yield | Reference |

| 4-phenylpiperidin-4-ol | 4-bromo-2,2-diphenylbutanenitrile | N,N-diisopropylethylamine (DIPEA) | Acetonitrile (ACN) | Microwave heating | Improved Yield | nih.gov |

| 4-(4-chlorophenyl)-4-piperidinol | 4-chloro-1-(4-fluorophenyl)-1-butanone | Sodium Carbonate (+ KI promoter) | 4-methyl-2-pentanone | Reflux (~117°C), 40 h | Not specified | google.com |

| 4-(4-chlorophenyl)-4-piperidinol | 4-chloro-1-(4-fluorophenyl)-1-butanone | Sodium Carbonate (+ KI promoter) | Toluene / 4-methyl-2-pentanone (5:1) | Reflux (~110°C), 72 h | Not specified | google.com |

| 4-(4-chlorophenyl)-4-piperidinol | 1,1-dimethoxy-1-(4-fluorophenyl)-4-chlorobutane | Potassium Bicarbonate (+ KI promoter) | Water | Reflux, 4.5 h | Not specified | google.com |

| 4-(4-chlorophenyl)-4-piperidinol | 1,1-ethylenedioxy-1-(4-fluorophenyl)-4-chlorobutane | Potassium Hydroxide (+ KI promoter) | Water | Reflux, 3.75 h | Not specified | google.com |

| 4-(4-chlorophenyl)-4-piperidinol | (3-hydroxy-3,3-diphenyl)propyl p-toluenesulfonate | Sodium Carbonate | Acetonitrile (MeCN) | Not specified | >80% | clockss.org |

| 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol | Various Acetophenones | Not specified | Ethanol / Acetone | Reflux (75°C), 48-72 h | Not specified | scispace.com |

Spectroscopic Elucidation of Molecular Structure

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Carbon-13 (¹³C) NMR spectroscopy is particularly useful for determining the stereochemistry and preferred conformation of cyclic compounds like 1-Ethyl-4-phenylpiperidin-4-ol. The chemical shift of each carbon atom is highly sensitive to its spatial arrangement and the electronic effects of neighboring substituents.

In piperidine (B6355638) derivatives, the orientation of substituents (axial or equatorial) significantly influences the ¹³C chemical shifts. For instance, an axial substituent will cause a shielding effect (upfield shift) on the carbon to which it is attached and other syn-axial carbons, a phenomenon known as the gamma-gauche effect. This effect is crucial in establishing the conformation of the piperidine ring and the relative stereochemistry of its substituents. cdnsciencepub.com

Studies on related 4-phenylpiperidine (B165713) derivatives have shown that the chemical shifts of the piperidine ring carbons can definitively establish the configuration of substituents at the C-4 position. cdnsciencepub.com The conformation of the piperidine ring itself, whether a chair, boat, or twist-boat, can also be inferred from the ¹³C NMR data. In many substituted piperidines, a chair conformation is preferred. tandfonline.com

Table 1: Representative ¹³C NMR Chemical Shifts for Substituted Piperidine Rings

| Carbon Atom | Typical Chemical Shift Range (ppm) | Influencing Factors |

| C-2, C-6 | 40-60 | N-alkylation, presence of adjacent substituents |

| C-3, C-5 | 20-40 | Substituent effects from C-2, C-4, and C-6 |

| C-4 | 60-80 | Nature of the C-4 substituent (e.g., phenyl, hydroxyl) |

Note: The specific chemical shifts for this compound will depend on the solvent and experimental conditions.

Proton (¹H) NMR spectroscopy provides valuable information about the number of different types of protons in a molecule and their connectivity. The chemical shifts, splitting patterns (multiplicity), and coupling constants of the proton signals are used to piece together the molecular structure.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the ethyl group protons (a quartet and a triplet), the phenyl group protons (in the aromatic region), and the piperidine ring protons. The protons on the piperidine ring often exhibit complex splitting patterns due to coupling with each other. The absence of an aldehyde proton signal and the presence of signals corresponding to the ethyl and phenyl groups help confirm the successful synthesis of the target molecule. ajol.info

The integration of the signals corresponds to the number of protons giving rise to that signal, further aiding in structural assignment. For example, the two protons of the -CH₂- part of the ethyl group would integrate to 2H, while the three protons of the -CH₃ group would integrate to 3H.

Table 2: Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J) in Hz |

| Phenyl-H | 7.2-7.5 | Multiplet | - |

| Piperidine-H (axial & equatorial) | 1.5-3.5 | Multiplets | ~2-13 |

| N-CH₂-CH₃ | ~2.5 | Quartet | ~7 |

| N-CH₂-CH₃ | ~1.1 | Triplet | ~7 |

| OH | Variable | Singlet (broad) | - |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule. researchgate.net These techniques are based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

For this compound, the FT-IR and FT-Raman spectra would reveal characteristic absorption bands for the O-H, C-H (aliphatic and aromatic), and C-N bonds. The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ in the FT-IR spectrum is indicative of the hydroxyl (-OH) group, which is often involved in hydrogen bonding. semanticscholar.org Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations are found just below 3000 cm⁻¹. researchgate.net

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200-3600 (broad) |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-2960 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| C-N | Stretching | 1000-1250 |

| C-O | Stretching | 1050-1150 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. shu.ac.uk The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. libretexts.org The wavelength of maximum absorption (λ_max) is characteristic of the chromophores (light-absorbing groups) present in the molecule.

In this compound, the primary chromophore is the phenyl group. The benzene (B151609) ring exhibits characteristic π → π* transitions. shu.ac.uk The presence of substituents on the phenyl ring or the piperidine ring can cause a shift in the λ_max to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths. uomustansiriyah.edu.iq The solvent in which the spectrum is recorded can also influence the position and intensity of the absorption bands. shu.ac.uk

Table 4: Expected UV-Vis Absorption Data for this compound

| Transition | Typical λ_max (nm) | Chromophore |

| π → π* | ~260 | Phenyl ring |

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern. In the mass spectrometer, molecules are ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z). libretexts.org

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for piperidine derivatives include alpha-cleavage (cleavage of the bond adjacent to the nitrogen atom) and the loss of small, stable molecules like water from the hydroxyl group. libretexts.org The fragmentation pattern serves as a molecular fingerprint that can be used to identify the compound. savemyexams.com

Table 5: Potential Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment | Fragmentation Pathway |

| [M]⁺ | C₁₃H₁₉NO | Molecular ion |

| [M-18]⁺ | C₁₃H₁₇N | Loss of H₂O |

| [M-29]⁺ | C₁₁H₁₄NO | Loss of C₂H₅ (ethyl group) |

| Varies | Phenyl-containing fragments | Cleavage of the piperidine ring |

Based on the current available information, a detailed, data-rich article focusing solely on the computational chemistry and theoretical modeling of the specific chemical compound “this compound” cannot be generated. Extensive searches for dedicated scholarly research on this particular molecule have not yielded the specific data required to populate the requested sections with factual research findings.

The user's strict instructions to focus solely on "this compound" and to include detailed research findings and data tables prevent the generation of an article based on analogous compounds or general theoretical examples. The absence of published studies on the Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, Quantum Theory of Atoms in Molecules (QTAIM) analysis, Natural Bond Orbital (NBO) analysis, and global chemical reactivity descriptors for this exact compound means that an article meeting the user's requirements cannot be constructed at this time.

Computational Chemistry and Theoretical Modeling

Molecular Dynamics (MD) Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations are powerful computational tools used to model the dynamic behavior of molecules over time, providing insights into their conformational flexibility and preferred shapes. While specific MD simulation studies exclusively focused on 1-Ethyl-4-phenylpiperidin-4-ol are not extensively detailed in the selected literature, conformational analyses of closely related 4-phenylpiperidine (B165713) analgesics provide significant understanding of the molecule's likely structural dynamics.

A central aspect of the conformational landscape of 4-phenylpiperidine derivatives is the orientation of the bulky phenyl group relative to the piperidine (B6355638) ring. This group can adopt either an axial or an equatorial position, and the energy difference between these two conformers dictates their relative populations at equilibrium. Computational studies using molecular mechanics have been employed to determine the preferred conformations for several analogous compounds. nih.gov

For analgesics like meperidine and ketobemidone, the phenyl equatorial conformations are generally preferred. nih.govacs.org However, the energy difference is slight, with the phenyl axial conformers being only 0.6 and 0.7 kcal/mol higher in energy, respectively. nih.govacs.org This small energy gap suggests that the phenyl axial conformers, which may be necessary for interaction with certain receptors, are accessible. nih.govacs.org In contrast, for compounds like the prodines, the phenyl axial conformers are significantly less favorable. nih.govacs.org For some analogs, such as certain 4-alkyl-4-(m-hydroxyphenyl)piperidines, the phenyl axial conformation is actually the favored one. nih.gov These findings underscore that the substitution pattern on the piperidine ring plays a crucial role in determining the conformational preferences which, in turn, can be correlated with biological activity. nih.gov

Table 1: Conformational Energy Differences in 4-Phenylpiperidine Analogs

| Compound | Lower Energy Conformer | Energy Difference (kcal/mol) for Phenyl Axial Conformer |

|---|---|---|

| Meperidine | Phenyl Equatorial | 0.6 nih.govacs.org |

| Ketobemidone | Phenyl Equatorial | 0.7 nih.govacs.org |

| 3-demethyl-prodine | Phenyl Equatorial | 1.9 nih.govacs.org |

| alpha-prodine | Phenyl Equatorial | 2.8 nih.govacs.org |

This table presents the calculated energy difference by which the phenyl axial conformer is higher in energy than the more stable phenyl equatorial conformer for several 4-phenylpiperidine derivatives.

In-Silico Molecular Docking Studies for Receptor Interaction Profiling

In-silico molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a molecule when it interacts with a target protein or receptor. The 4-phenylpiperidin-4-ol (B156043) scaffold is a component of various molecules that have been investigated for their interactions with a diverse range of biological targets. These studies help to elucidate the structural basis for their pharmacological activity.

Docking studies on a pyrazole (B372694) derivative incorporating the 4-phenylpiperidin-4-ol moiety revealed strong binding interactions with several key proteins. icm.edu.plresearchgate.net For instance, it showed significant binding affinity for DNA Gyrase and Lanosterol 14 α-demethylase, with binding energies ranging from –8.5 to –10.0 kcal/mol. icm.edu.pl

The phenylpiperidine core is also a well-established pharmacophore for opioid receptors. A derivative, AT-076, which contains the phenylpiperidine structure, demonstrated potent binding affinity as an antagonist at all four major opioid receptors: mu (MOP), delta (DOP), kappa (KOP), and nociceptin (B549756) (NOP). acs.org The binding affinities (Ki) were in the nanomolar range, highlighting a broad-spectrum opioid receptor interaction profile. acs.org

Furthermore, other derivatives featuring a 4-phenylpiperidine structure have been docked into different receptor sites. A study on an isoxazolo[5,4-d]pyrimidine (B13100350) derivative identified hydrophobic interactions with residues Val381, Leu557, and Phe351 within the active site of Toll-Like Receptor 7 (TLR7). acs.org The benzoylpiperidine fragment, which is structurally related, is recognized as a crucial element for binding to serotoninergic (5-HT) and dopaminergic (D) receptors, such as 5-HT2A and D2. mdpi.com

These findings collectively illustrate that the this compound scaffold has the potential to interact with a wide array of receptors, a characteristic that is highly dependent on the other substituents attached to the core structure.

Table 2: Summary of Molecular Docking Studies for 4-Phenylpiperidine Derivatives

| Derivative Class | Target Receptor(s) | Binding Affinity | Key Interacting Residues (if specified) |

|---|---|---|---|

| 4-phenylpiperidin-4-ol substituted pyrazole (CHP) | DNA Gyrase, Lanosterol 14 α-demethylase, KEAP1-NRF2 | -8.5 to -10.0 kcal/mol icm.edu.pl | Not specified |

| Phenylpiperidine antagonist (AT-076) | Mu Opioid Receptor (MOP) | Ki = 1.67 nM acs.org | Not specified |

| Delta Opioid Receptor (DOP) | Ki = 19.6 nM acs.org | Not specified | |

| Kappa Opioid Receptor (KOP) | Ki = 1.14 nM acs.org | Not specified | |

| Nociceptin Opioid Receptor (NOP) | Ki = 1.75 nM acs.org | Not specified | |

| Isoxazolo[5,4-d]pyrimidine derivative | Toll-Like Receptor 7 (TLR7) | Not specified | Val381, Leu557, Phe351 (hydrophobic interactions) acs.org |

This table summarizes the results from various in-silico molecular docking studies on compounds containing the 4-phenylpiperidine scaffold, indicating their target receptors and binding affinities.

Conformational Analysis and Stereochemistry

Chair-Boat Interconversion and Ring Dynamics

The piperidine (B6355638) ring in 1-Ethyl-4-phenylpiperidin-4-ol, like cyclohexane, predominantly exists in a chair conformation, which is the most stable arrangement, minimizing angle and eclipsing strain. libguides.com It can, however, undergo a "ring flip" or chair-chair interconversion, passing through higher-energy transition states such as the twist-boat and boat conformations. libguides.comresearchgate.net The activation energy for this interconversion is influenced by the substituents on the ring. libguides.com

The chair conformation is significantly more stable than other forms like the boat or twist-boat. ias.ac.inosti.gov The energy difference is substantial enough that at normal temperatures, the vast majority of molecules will be in a chair conformation. The interconversion process involves passing through a high-energy twist-chair form. libguides.com

Influence of Substituents on Preferred Conformations

Substituents on the piperidine ring have a profound impact on the conformational equilibrium. For this compound, the ethyl group at the nitrogen (N1), and the phenyl and hydroxyl groups at the C4 position dictate the preferred orientation.

Substituents on a chair conformer can occupy either axial or equatorial positions. libguides.com Generally, bulky substituents prefer the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. libguides.comcdnsciencepub.com In the case of this compound, both the large phenyl group and the ethyl group at the nitrogen are expected to preferentially occupy equatorial positions to achieve the most stable conformation. cdnsciencepub.com The hydroxyl group at the 4-position also tends to adopt an equatorial position.

The orientation of the ethyl group at the nitrogen is also subject to conformational preferences. While alkyl groups on piperidine nitrogen atoms typically favor an equatorial position, the energy difference between axial and equatorial conformers can be influenced by other ring substituents and interactions. researchgate.netacs.org

| Substituent | Position | Preferred Orientation | Reason |

|---|---|---|---|

| Ethyl | N1 | Equatorial | Minimizes steric interactions with axial hydrogens on the piperidine ring. |

| Phenyl | C4 | Equatorial | Avoids significant 1,3-diaxial steric strain with other axial substituents. |

| Hydroxyl | C4 | Equatorial | Reduces steric strain and may participate in favorable hydrogen bonding. |

Diastereoisomeric and Enantiomeric Considerations

The structure of this compound does not inherently contain chiral centers if considering the basic scaffold. However, the introduction of additional substituents on the piperidine ring at positions other than C4 can create chiral centers, leading to the possibility of diastereomers and enantiomers. For instance, substitution at the C2, C3, C5, or C6 positions would result in stereoisomers. researchgate.netacs.orgnih.gov

Diastereomers would have different spatial arrangements of the substituents and, consequently, different physical and chemical properties. researchgate.netacs.org For example, in related 3-substituted 4-phenyl-4-piperidinol derivatives, the relative orientation of the substituents (cis or trans) defines the diastereomers, each with a unique conformational preference and biological activity profile. acs.orgacs.org

Enantiomers are non-superimposable mirror images. If a chiral center is present, the compound can exist as a pair of enantiomers. google.com The separation of enantiomers, often achieved through techniques like chiral chromatography or the formation of diastereomeric salts, is crucial in pharmaceutical applications as different enantiomers can have distinct pharmacological effects. google.com

| Stereoisomer Type | Condition for Existence | Key Characteristics |

|---|---|---|

| Diastereomers | Multiple chiral centers (e.g., additional substitution on the piperidine ring). researchgate.netacs.orgnih.gov | Different physical properties, can be separated by standard techniques like chromatography. researchgate.netacs.org |

| Enantiomers | At least one chiral center. google.com | Identical physical properties except for the rotation of plane-polarized light; often exhibit different biological activities. google.com |

Solvent Effects on Conformational Equilibria

The solvent in which this compound is dissolved can influence the equilibrium between different conformations. cdnsciencepub.comresearchgate.net Polar solvents can stabilize more polar conformers, while nonpolar solvents may favor less polar forms. This is due to the differential solvation of the conformers. nih.gov

For instance, protonation of the nitrogen atom in acidic solutions can lead to significant conformational changes. researchgate.net The resulting ammonium (B1175870) salt will have different steric and electronic requirements, potentially shifting the chair-chair equilibrium. Studies on related piperidine derivatives have shown that the nature of the solvent can affect not only the chair-chair equilibrium but also the potential for non-chair conformations like the skew-boat to become more populated. cdnsciencepub.comresearchgate.net The polarity of the solvent has been shown to play a major role in the conformational behavior of fluorinated piperidines, indicating its general importance in this class of compounds. nih.gov

The ability of the hydroxyl group to form hydrogen bonds with the solvent can also play a role in stabilizing certain conformations. In protic solvents, intermolecular hydrogen bonding between the hydroxyl group and the solvent could influence the orientation of the C4 substituents. researchgate.net

Advanced Derivatization and Scaffold Modification Studies

Design and Synthesis of Chemically Modified Analogs

The synthesis of chemically modified analogs of 1-ethyl-4-phenylpiperidin-4-ol is a cornerstone of research into this scaffold. Scientists employ multi-step synthetic routes to introduce a wide array of functional groups and structural variations.

A common synthetic starting point is the 4-piperidone (B1582916) core, which can be reacted with organometallic reagents like phenyllithium (B1222949) or a phenylmagnesium bromide to install the C4-phenyl and C4-hydroxyl groups. The nitrogen on the piperidine (B6355638) ring is then typically alkylated or acylated. For instance, the synthesis of fentanyl-related compounds often begins with 1-benzyl-4-piperidone, which is reacted with an appropriate aniline (B41778) to form an imine. An aryl group is then introduced at the fourth position via an aryllithium reagent, followed by acylation and modification of the N-substituent. nih.gov

Researchers have successfully synthesized extensive libraries of analogs based on this scaffold. One such effort involved creating a 22-member optimization library from a piperidinol hit compound. nih.gov This process often involves parallel synthesis techniques to efficiently generate a wide range of derivatives for structure-activity relationship (SAR) studies. nih.gov For example, pyrazole (B372694) derivatives have been synthesized by reacting 4-phenylpiperidin-4-ol (B156043) with Grignard reagents in combination with pyrazole, yielding novel heterocyclic systems. icm.edu.plresearchgate.netbibliotekanauki.pl

Other synthetic campaigns have focused on creating 1-aroylalkyl derivatives. google.com These syntheses demonstrate the versatility of the piperidine nitrogen for introducing complex side chains. The table below highlights a selection of synthesized analogs, showcasing the chemical diversity that can be achieved.

| Analog Name | Key Structural Modification | Synthetic Precursor/Method | Reference |

|---|---|---|---|

| 1-[γ-(4-fluorobenzoyl)propyl]-4-phenylpiperidin-4-ol | N-substitution with a fluorobenzoylpropyl group | Alkylation of 4-phenylpiperidin-4-ol | google.com |

| 4-phenylpiperidin-4-ol substituted pyrazole (CHP) | Attachment of a pyrazole moiety | Reaction of Grignard reagents with pyrazole | icm.edu.plresearchgate.netbibliotekanauki.pl |

| 1-((S)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol | N-substitution and modification of the C4-phenyl ring | Multi-step synthesis from a piperidinol hit | nih.gov |

| 4-Aryl-4-anilinopiperidines | Addition of an anilino group at C4 | Reaction of 1-benzyl-4-piperidone with anilines and aryllithium reagents | nih.gov |

| 1-(2,2-Diphenylethyl)piperidin-4-ol | Replacement of C4-phenyl and ester groups with a single hydroxyl group | Modification of diphenoxylate structure | nih.gov |

Strategies for Functionalization of the Piperidine Core

Functionalization of the piperidine core itself, beyond simple N-alkylation, provides a pathway to novel chemical entities with distinct three-dimensional shapes and properties. A variety of modern synthetic methods have been applied to this challenge. mdpi.com

Ring Construction and Modification:

Cyclization Reactions: Atom-efficient methods like the double aza-Michael reaction are used to construct chiral 2-substituted 4-piperidone building blocks from divinyl ketones. acs.orgacs.org These piperidones are versatile intermediates that can be converted into a range of analogs. acs.orgkcl.ac.uk Other strategies include aza-Sakurai cyclizations and [5+1] acid-mediated annulations. mdpi.com

Hydrogenation: The selective hydrogenation of corresponding pyridine (B92270) precursors is a common method. mdpi.com For instance, ruthenium and nickel silicide heterogeneous catalysts have been developed for the diastereoselective cis-hydrogenation of multi-substituted pyridines. mdpi.com

C-H Functionalization: Direct functionalization of C-H bonds on the piperidine ring is an emerging area that allows for the late-stage modification of the scaffold, facilitating rapid exploration of structure-activity relationships. umich.edu

Stereoselective Synthesis: Given that many biologically active molecules are chiral, controlling the stereochemistry of substituents on the piperidine ring is critical.

Kinetic Resolution: Enantioselective acylation has been used for the kinetic resolution of disubstituted piperidines, separating enantiomers and providing access to chirally pure compounds. nih.gov Detailed studies show that these resolutions often proceed through a concerted 7-membered transition state. nih.gov

Asymmetric Cyclization: Chiral catalysts and ligands are employed in cyclization reactions to produce enantiomerically enriched piperidines. For example, palladium catalysts with novel pyridine-oxazoline ligands have been used for the enantioselective oxidative amination of alkenes to form substituted piperidines. mdpi.com

Functionalization at Specific Positions:

Position 2/6: The aza-Michael reaction provides access to 2-substituted piperidones. acs.org However, 2,6-disubstituted piperidines have been found to be largely unreactive in some acylation reactions. nih.gov

Position 3/5: Research has shown that substitution at these positions can be achieved through various synthetic routes, leading to compounds like 3,5-disubstituted phenyl-piperidines. google.com

Position 4: The C4 position is the most commonly modified. Besides the phenyl and hydroxyl groups, it can be functionalized with alkenes (e.g., an exocyclic methylene (B1212753) group) or protected carbonyls, which serve as handles for further derivatization. nih.gov The piperidine nitrogen of 4-(4-(piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid has been shown to be a suitable point for chemical derivatization and chain extension. acs.org

Impact of Substituent Variations on Chemical Properties and Interactions

Altering the substituents on the this compound scaffold has a profound impact on its chemical properties, conformation, and interactions with its environment. These changes are meticulously studied to understand the underlying structure-property relationships.

Conformational and Stereochemical Effects: The orientation of the substituents on the piperidine ring is crucial. Carbon-13 NMR spectroscopy is a powerful tool for elucidating these stereochemical details. Studies on related dimethyl-4-phenylpiperidine derivatives have shown that steric effects are critical in establishing the preferred conformation, such as an axial configuration for the C4-phenyl group. cdnsciencepub.com The substitution pattern influences the chemical shifts of the piperidine ring carbons, providing insight into the molecule's three-dimensional structure. cdnsciencepub.com For example, the steric interaction between a C3-methyl group and the C4-phenyl ring can dictate the rotation of the phenyl ring relative to the plane of the piperidine system. cdnsciencepub.com

Physicochemical Properties: Modifications can significantly alter key physicochemical properties like lipophilicity, which in turn affects solubility and other characteristics. In a study of diphenoxylate analogs, replacing the phenyl and carboxylic ester substituents at C4 with a single hydroxyl group (as in compound 14 ) resulted in a substantial decrease in the calculated logD at pH 7.4 from 4.27 to 1.46, indicating a significant reduction in lipophilicity. nih.gov This highlights how targeted substituent changes can be used to fine-tune the molecule's physical properties.

Chemical Reactivity and Interactions: Substituent changes directly influence how the molecule interacts with other chemical species, including biological targets.

Aromatic Substitution: Modifying the C4-phenyl ring has a significant effect. In a series of haloperidol (B65202) analogs, which share the 4-phenylpiperidin-4-ol core, subtle changes to the aryl substituents were shown to dramatically alter the kinetic binding parameters (association and dissociation rates) at the dopamine (B1211576) D2 receptor. worktribe.com Similarly, for analogs targeting monoamine oxidase (MAO), para-substitution on the phenyl ring is preferred over meta-substitution. acs.orgsemanticscholar.org The electronic nature of the substituent is key; methoxy (B1213986) groups led to strong MAO-A affinity, whereas groups with high dipole moments like cyano resulted in negligible affinity. semanticscholar.org

N-Substituent Variation: The group attached to the piperidine nitrogen plays a vital role. In pethidine analogs, replacing the N-methyl group with larger phenylethyl groups can increase potency. unodc.org In fentanyl analogs, variations of the N-substituent directly impact analgesic efficacy. nih.gov The introduction of bulky or functionalized side chains at the nitrogen, such as the 3-phenoxy-2-hydroxypropyl group found in some antitubercular piperidinols, is a key strategy for modulating bioactivity. nih.gov

The following table summarizes the observed impact of various substitutions on the properties of the 4-phenylpiperidine (B165713) scaffold.

| Position of Variation | Substituent Type | Observed Impact on Properties/Interactions | Reference |

|---|---|---|---|

| C4-Phenyl Ring | Para- vs. Meta-substitution | Para-substitution is generally preferred for MAO inhibitory activity. | acs.orgsemanticscholar.org |

| C4-Phenyl Ring | Methoxy group | Displayed strong affinity for MAO-A. | semanticscholar.org |

| C4-Phenyl Ring | Cyano group | Resulted in negligible MAO-A affinity. | semanticscholar.org |

| Piperidine Nitrogen (N1) | Replacement of N-methyl with N-phenylethyl | Increased potency in pethidine analogs. | unodc.org |

| Piperidine C4 | Replacement of phenyl and ester with a single hydroxyl | Substantially decreased lipophilicity (lower ClogD). | nih.gov |

| Piperidine C3 | Axial methyl group | Creates steric interactions that influence the conformation of the C4-phenyl ring. | cdnsciencepub.com |

Metabolic Transformation Pathways Biochemical Perspective

Identification of Phase I and Phase II Metabolites

Studies on structurally related compounds, such as traxoprodil, which contains the 4-phenylpiperidin-4-ol (B156043) moiety, provide significant insight into the metabolism of 1-Ethyl-4-phenylpiperidin-4-ol. nih.govresearchgate.net The primary metabolic routes involve functionalization (Phase I) followed by conjugation (Phase II).

Phase I Metabolism: The main reaction in this phase is oxidation. Aromatic hydroxylation on the phenyl ring of the phenylpiperidinol moiety is a key transformation. nih.gov Specifically, oxidation at the 4'-position (para-position) of the phenyl group has been identified as a major metabolic step in rats. researchgate.net This introduces a hydroxyl group, significantly increasing the polarity of the molecule.

Phase II Metabolism: Following Phase I oxidation, the newly introduced hydroxyl group, as well as the existing tertiary alcohol, can undergo conjugation reactions. O-glucuronidation is a prominent Phase II pathway. nih.gov In this process, glucuronic acid is attached to the hydroxyl groups, forming highly water-soluble glucuronide conjugates that are more easily eliminated. Phenolic glucuronides have been identified as significant metabolites. researchgate.net

Below is a table summarizing the identified metabolites based on analogous structures.

| Phase | Metabolite Type | Description |

| Phase I | Aromatic Hydroxylation Product | Introduction of a hydroxyl group on the phenyl ring, primarily at the 4'-position. |

| Phase II | O-Glucuronide Conjugate | Attachment of glucuronic acid to a hydroxyl group on the parent compound or its Phase I metabolite. |

Enzymatic Mechanisms of Biotransformation (e.g., Oxidation, Conjugation)

The biotransformation of this compound is mediated by specific enzyme systems within the body, primarily in the liver.

Oxidation: The hydroxylation of the aromatic ring is a classic example of an oxidation reaction catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. researchgate.netmdpi.com While the specific isozyme responsible for the metabolism of this compound is not explicitly detailed in the provided context, CYP enzymes are well-known for their role in oxidizing xenobiotics. For related compounds, the CYP2D6 isozyme has been implicated in oxidative metabolism. researchgate.net These enzymes utilize molecular oxygen and a cofactor, NADPH, to insert an oxygen atom into the substrate.

Conjugation: Phase II conjugation reactions, such as glucuronidation, are catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov These enzymes transfer glucuronic acid from the activated cofactor, UDP-glucuronic acid (UDPGA), to an acceptor nucleophile, which in this case is the hydroxyl group on the phenyl ring or the tertiary alcohol of the piperidine (B6355638) ring. This process significantly increases the water solubility of the compound, preparing it for renal or biliary excretion. researchgate.net

The enzymatic processes are summarized in the table below.

| Reaction Type | Enzyme Family | Mechanism |

| Oxidation (Hydroxylation) | Cytochrome P450 (CYP) | Monooxygenation involving the insertion of one atom of molecular oxygen into the substrate. |

| Conjugation (Glucuronidation) | UDP-glucuronosyltransferases (UGTs) | Transfer of a glucuronic acid moiety from UDP-glucuronic acid to a hydroxyl group on the substrate. |

Regioselective Hydroxylation Studies on the Phenylpiperidinol Moiety

Regioselectivity refers to the preferential reaction at one specific site in a molecule over other possible sites. In the metabolism of the phenylpiperidinol moiety, hydroxylation occurs with notable regioselectivity.

Research on analogous compounds has demonstrated that the formation of major metabolites in certain species, like rats, is due to oxidation specifically at the 4'-position of the phenylpiperidinol moiety. nih.govresearchgate.net This indicates a high degree of regioselectivity by the responsible CYP enzymes. The active site of the enzyme likely orients the substrate in such a way that the para-position of the phenyl ring is positioned for optimal reaction with the activated oxygen species. nih.gov The precise position of the new hydroxyl group is often confirmed through the synthesis of authentic standards and comparison of their chromatographic and mass spectrometric properties with the observed metabolites. researchgate.net The orientation of the hydrophobic channel within the enzyme is thought to play a crucial role in determining this high regioselectivity. nih.gov

Influence of Structural Features on Metabolic Lability

The chemical structure of this compound contains several features that influence its susceptibility to metabolic breakdown, or its metabolic lability.

Phenyl Ring: The presence of the aromatic phenyl ring makes it a prime target for oxidative metabolism, specifically hydroxylation. nih.gov Aromatic rings are common sites for attack by CYP enzymes.

Hydroxyl Group: The tertiary alcohol at the 4-position of the piperidine ring is a key structural feature. Hydroxyl groups, in general, decrease lipophilicity and can serve as sites for Phase II conjugation reactions like glucuronidation. researchgate.net The presence of this -OH group can significantly alter clearance pathways and tissue distribution compared to analogues lacking it. researchgate.net The phenol (B47542) group that is formed after Phase I hydroxylation is also metabolically labile and readily undergoes conjugation. researchgate.net

Piperidine Ring: The piperidine ring itself is a saturated heterocycle. While the provided information focuses on the phenyl and hydroxyl moieties, such rings can also be sites of oxidation, although this appears to be a minor pathway for this particular core structure compared to aromatic hydroxylation. The N-ethyl group could potentially undergo N-dealkylation, another common Phase I reaction, although this is not highlighted as a primary route in the context of the phenylpiperidinol core's metabolism. researchgate.net

The combination of an aromatic ring and a hydroxyl group makes this compound susceptible to a predictable sequence of Phase I oxidation followed by Phase II conjugation.

Structure Reactivity and Structure Interaction Relationships Academic Focus

Correlation of Structural Features with Chemical Reactivity Descriptors

The chemical reactivity of molecules based on the 4-phenylpiperidin-4-ol (B156043) framework can be understood by analyzing their frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the gap between them are crucial descriptors of a molecule's reactivity and kinetic stability. icm.edu.pl

Computational studies, often employing Density Functional Theory (DFT), are used to calculate these properties. For instance, in a study on a pyrazole (B372694) derivative incorporating the 4-phenylpiperidin-4-ol moiety, DFT calculations with the B3LYP/6-31G(d) basis set were used to determine its electronic properties. icm.edu.plresearchgate.net The HOMO energy level indicates the molecule's capacity to donate electrons, while the LUMO energy level relates to its ability to accept electrons. icm.edu.pl

A large energy gap between HOMO and LUMO suggests high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move electrons from the low-lying HOMO to the high-lying LUMO. icm.edu.plresearchgate.net These calculations provide insights into global chemical reactivity descriptors. The analysis of a 4-phenylpiperidin-4-ol substituted pyrazole revealed it to be a highly electronegative and electrophilic molecule based on its theoretically estimated HOMO-LUMO values. icm.edu.plicm.edu.plresearchgate.net Such molecular orbital properties are invaluable for predicting reactive sites within molecular systems. icm.edu.pl

Table 1: Calculated Chemical Reactivity Descriptors for a 4-Phenylpiperidin-4-ol Derivative

| Descriptor | Definition | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Correlates with electron-donating ability (Ionization Potential, IP ≈ -EHOMO) |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Correlates with electron-accepting ability (Electron Affinity, EA ≈ -ELUMO) |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. icm.edu.pl |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. researchgate.net |

| Electrophilicity Index (ω) | ω = χ²/2η | Measures the propensity to accept electrons. |

Analysis of Ligand-Receptor Binding Interactions

Molecular docking is a computational technique widely used to predict the binding orientation and affinity of a small molecule (ligand) to its macromolecular target (receptor). wjarr.com This method is instrumental in understanding the interactions that govern the biological activity of derivatives of the 4-phenylpiperidin-4-ol scaffold.

In silico studies on a 4-phenylpiperidin-4-ol substituted pyrazole demonstrated robust binding interactions with several key proteins, including DNA Gyrase and Lanosterol 14 α-demethylase. icm.edu.plicm.edu.pl The analysis of these docked complexes reveals specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the receptor's active site. For instance, docking studies of 2,6-diphenylpiperidin-4-ol (B8612959) derivatives with the enzyme renin showed that specific hydrogen bonds between the ligand and the active site were crucial for potent inhibition. ijpbs.com

The binding energy, calculated from these simulations, provides an estimate of the ligand's affinity for the receptor. In the case of the aforementioned pyrazole derivative, the binding energies ranged from –8.5 to –10.0 kcal/mol, indicating strong affinity for its target receptors. icm.edu.pl Similarly, studies on other piperidine (B6355638) derivatives utilize various docking programs like Glide (in Standard Precision and Extra Precision modes) and calculate binding free energies using methods like Prime MM-GBSA to enhance prediction accuracy. ijpbs.com These analyses help elucidate the probable mechanism of action and identify the key structural features of the ligand responsible for its interaction with the target. mdpi.com

Table 2: Example of Molecular Docking Results for Piperidin-4-ol Derivatives

| Ligand Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 4-Phenylpiperidin-4-ol Substituted Pyrazole | DNA Gyrase | -8.5 to -10.0 icm.edu.pl | (Specific residues determined by docking analysis) |

| 4-Phenylpiperidin-4-ol Substituted Pyrazole | Lanosterol 14 α-demethylase | -8.5 to -10.0 icm.edu.pl | (Specific residues determined by docking analysis) |

| 2,6-Diphenylpiperidin-4-ol Derivative (D2) | Renin (4PYV) | (Value not specified) ijpbs.com | Forms key H-bonds in the active site ijpbs.com |

| 2,6-Diphenylpiperidin-4-ol Derivative (D7) | Renin (4PYV) | (Lowest binding energy in study) ijpbs.com | Forms key H-bonds in the active site ijpbs.com |

Structural Determinants of Ligand Affinity and Selectivity in Chemical Systems

The affinity and selectivity of a ligand are determined by its three-dimensional structure and the complementary nature of the receptor's binding site. For the 4-phenylpiperidine (B165713) scaffold, modifications at the piperidine nitrogen, the phenyl ring, and the 4-position alcohol can significantly alter its binding profile.

Studies on various 4-phenylpiperidine and related arylpiperazine derivatives have provided insights into these structure-activity relationships (SAR). For example, research on ligands targeting sigma receptors showed that incorporating specific structural features onto a core scaffold could yield derivatives with high affinity (Ki values in the 1-10 nM range) and, crucially, high selectivity over other receptors like phencyclidine and dopamine (B1211576) receptors. nih.gov

Q & A

Basic: What are the common synthetic routes for 1-Ethyl-4-phenylpiperidin-4-ol, and how are they optimized for yield?

Methodological Answer:

The synthesis typically involves Mannich reactions or nucleophilic substitution to introduce the ethyl and phenyl groups onto the piperidine scaffold. For example, reductive amination of 4-phenylpiperidin-4-one with ethylamine under hydrogenation conditions (e.g., H₂/Pd-C) is a standard approach . Optimization focuses on controlling reaction temperature (20–40°C), solvent polarity (ethanol or THF), and stoichiometric ratios (1:1.2 ketone:amine). Yield improvements (>70%) are achieved via iterative purification (column chromatography, recrystallization) and monitoring intermediates by TLC or HPLC .

Basic: How is this compound characterized analytically?

Methodological Answer:

Routine characterization includes:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.

- Mass spectrometry (MS) for molecular weight verification (theoretical m/z 217.3 for C₁₃H₁₉NO).

- HPLC-PDA (≥95% purity, C18 column, acetonitrile/water gradient) .

- Melting point analysis (expected range: 120–125°C, based on analogous piperidin-4-ol derivatives) .

Advanced: How can contradictory solubility data for this compound be resolved across studies?

Methodological Answer:

Discrepancies in solubility (e.g., in DMSO vs. water) often arise from differences in pH , temperature , or crystallinity . To resolve contradictions:

- Conduct controlled solubility assays (e.g., shake-flask method at 25°C, pH 7.4).

- Use dynamic light scattering (DLS) to detect aggregation.

- Compare polymorphic forms via X-ray diffraction (XRPD) .

For example, a 2024 study noted improved aqueous solubility (1.2 mg/mL) after co-crystallization with cyclodextrins .

Advanced: What strategies are used to study the biological activity of this compound in receptor-binding assays?

Methodological Answer:

- In vitro binding assays : Radioligand competition (e.g., [³H]-spiperone for dopamine D2 receptors) with HEK293 cells expressing cloned receptors. IC₅₀ values are calculated using nonlinear regression .

- Dose-response curves : Test concentrations from 1 nM to 100 µM, with triplicate replicates.

- Selectivity profiling : Screen against related GPCRs (e.g., serotonin 5-HT₂A) to assess off-target effects .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for weighing and synthesis.

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- Storage : In airtight containers under nitrogen at 2–8°C, away from oxidizers .

Advanced: How can computational modeling aid in understanding the compound’s mechanism of action?

Methodological Answer:

- Docking studies : Use Schrödinger Suite or AutoDock Vina to predict binding poses in protein targets (e.g., σ receptors). Validate with MD simulations (100 ns trajectories) .

- DFT calculations : Analyze electronic properties (HOMO/LUMO) to correlate with reactivity or metabolic stability .

- QSAR models : Train on piperidine derivatives to predict ADMET profiles .

Advanced: What methods optimize the stability of this compound under varying pH and temperature?

Methodological Answer:

- Forced degradation studies : Expose to 0.1M HCl/NaOH (24 hrs, 40°C) and monitor degradation by UPLC-MS.

- Thermogravimetric analysis (TGA) : Determine decomposition onset (>150°C).

- Lyophilization : Stabilize as a lyophilized powder (residual moisture <1%) for long-term storage .

Basic: What are the key impurities to monitor during synthesis?

Methodological Answer:

- Byproducts : Ethyl-4-phenylpiperidine (over-reduction) or 4-phenylpiperidin-4-ol (incomplete alkylation).

- Detection : Use HPLC with UV/ELSD (gradient: 10–90% acetonitrile in 0.1% TFA).

- Specifications : Limit impurities to <0.5% per ICH Q3A guidelines .

Advanced: How can isotopic labeling (e.g., ¹⁴C) aid in pharmacokinetic studies?

Methodological Answer:

- Synthesis : Introduce ¹⁴C at the ethyl group via labeled ethyl iodide.

- Tracing : Administer orally to rodents; quantify blood/tissue levels via liquid scintillation counting.

- Metabolite ID : Use LC-MSⁿ to detect hydroxylated or glucuronidated metabolites .

Advanced: What techniques validate the compound’s enantiomeric purity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.